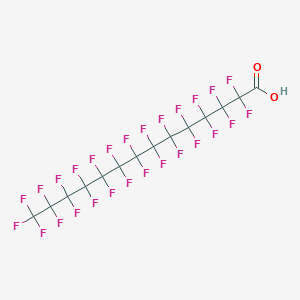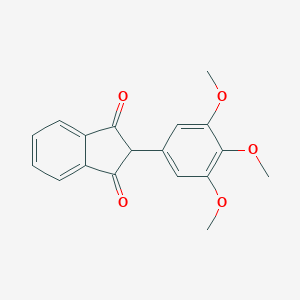
2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione: is a chemical compound that features a trimethoxyphenyl group attached to an indandione core The trimethoxyphenyl group is known for its electron-rich properties, making it a valuable component in various biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with indandione under specific conditions. One common method includes the use of a base such as sodium methoxide in methanol, followed by heating and refluxing to facilitate the reaction . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to minimize waste and improve safety, making it suitable for commercial applications .
化学反応の分析
Types of Reactions: 2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indandione core to dihydroindandione derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
科学的研究の応用
2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving electron-rich aromatic systems.
作用機序
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione involves its interaction with specific molecular targets. The trimethoxyphenyl group allows the compound to bind effectively to proteins such as tubulin, inhibiting its polymerization and disrupting cellular processes. Additionally, the compound can inhibit enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), leading to the modulation of various signaling pathways .
類似化合物との比較
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and exhibits similar binding properties.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors with similar structural features.
Uniqueness: 2-(3,4,5-trimethoxyphenyl)-1h-indene-1,3(2h)-dione is unique due to its specific combination of the trimethoxyphenyl group and the indandione core. This combination allows for a diverse range of biological activities and makes it a versatile compound for various applications in medicinal chemistry and beyond .
特性
CAS番号 |
19225-22-0 |
|---|---|
分子式 |
C18H16O5 |
分子量 |
312.3 g/mol |
IUPAC名 |
2-(3,4,5-trimethoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C18H16O5/c1-21-13-8-10(9-14(22-2)18(13)23-3)15-16(19)11-6-4-5-7-12(11)17(15)20/h4-9,15H,1-3H3 |
InChIキー |
HXYXFQRJJLENLX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=O)C3=CC=CC=C3C2=O |
Key on ui other cas no. |
19225-22-0 |
ピクトグラム |
Irritant; Environmental Hazard |
同義語 |
2-(3,4,5-trimethoxyphenyl)indene-1,3-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)
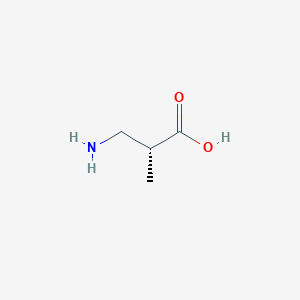
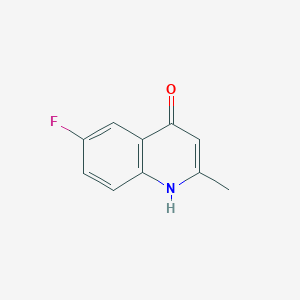
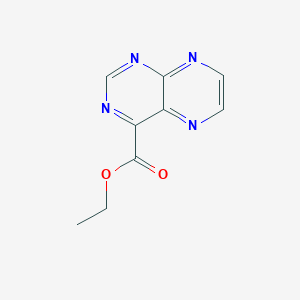
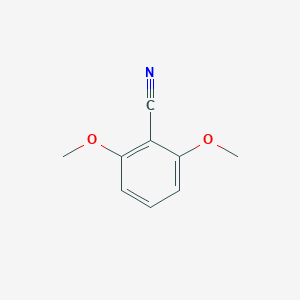
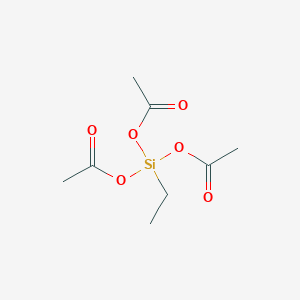
![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B106119.png)
![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)
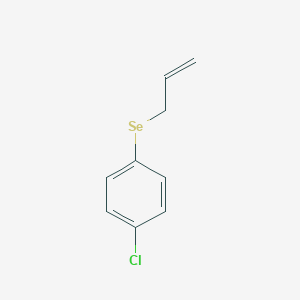
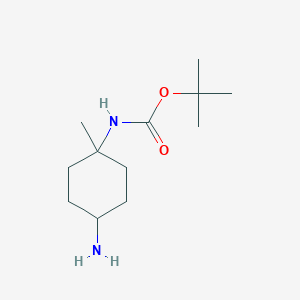
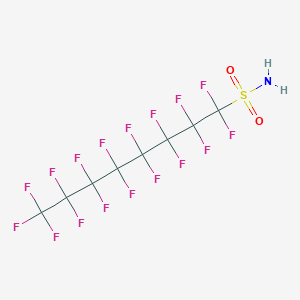
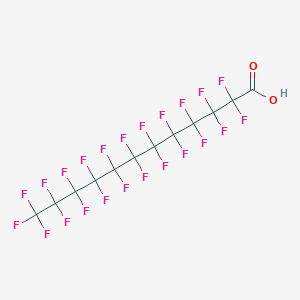
![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)
